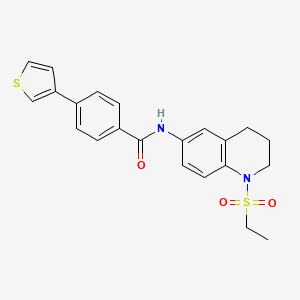

N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2-amino-2-phenylethylamine . This is a class of compounds that are often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds like N-(2-amino-2-phenylethyl)-N,N-diethylamine has been analyzed . It has a molecular formula of C12H20N2 and an average mass of 192.301 Da .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This could potentially be relevant depending on the specific synthesis pathway of the compound you’re interested in.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-(2-amino-2-phenylethyl)-N,N-diethylamine have been analyzed . It has a density of 1.0±0.1 g/cm3, boiling point of 275.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Anticancer Agent Development

Functionalized amino acid derivatives, including compounds structurally related to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity in ovarian and oral cancers, indicating their potential utility in designing new anticancer agents (Kumar et al., 2009).

Synthetic Methodology Enhancement

Research into the synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization has been reported. This methodology involves the synthesis of highly functionalized novel β-(methylthio)enamides, which could be relevant for the synthesis of structurally related compounds to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride (Kumar et al., 2012).

Antiarrhythmic Activity

Compounds structurally similar to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride have been synthesized from styrene oxide and demonstrated pronounced antiarrhythmic activity with low toxicity. This highlights the potential of these compounds in developing new therapeutic agents for arrhythmia (Hoang et al., 2018).

Neuroprotective Agents

The synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides with potential anti-anoxic activity indicates their utility in studying cerebral protective agents. Some derivatives, including N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, showed potent activity, suggesting the importance of this chemical class in neuroprotection research (Ohkubo et al., 1995).

Dendritic Polyamides

The one-pot synthesis of dendritic polyamides, utilizing derivatives with functional groups related to N-(2-Amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide hydrochloride, highlights its potential application in materials science. These polyamides, characterized by a high degree of branching and narrow polydispersity, could have implications for the development of novel polymeric materials (Yamakawa et al., 1999).

properties

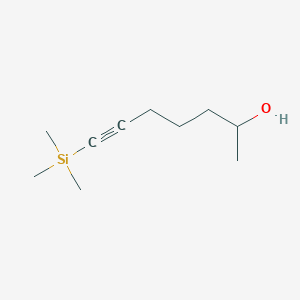

IUPAC Name |

N-(2-amino-2-phenylethyl)-2-phenyltriazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O.ClH/c18-15(13-7-3-1-4-8-13)11-19-17(23)16-12-20-22(21-16)14-9-5-2-6-10-14;/h1-10,12,15H,11,18H2,(H,19,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKOVOXRADMMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=NN(N=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2558019.png)

![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)

![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)

![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)

![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)

![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)

![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)

![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)